molecular formula C16H23NO4S2 B2524936 8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351602-76-0

8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2524936
CAS No.: 1351602-76-0
M. Wt: 357.48
InChI Key: IHNBEWVMTVHUCJ-UHFFFAOYSA-N
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Description

8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: is a complex organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a sulfonyl chloride derivative and an amine.

    Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure and functional groups make it a potential candidate for use as a catalyst in organic reactions.

    Material Science: It can be explored for the development of new materials with specific properties, such as conductivity or fluorescence.

Biology and Medicine

    Drug Development: The compound’s structural features may allow it to interact with biological targets, making it a potential lead compound for drug discovery.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: The compound can be incorporated into polymers to modify their properties.

Comparison with Similar Compounds

Similar Compounds

    8-((2-Methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: Lacks the dimethyl groups, which may affect its reactivity and applications.

    8-((4,5-Dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: Lacks the methoxy group, potentially altering its chemical properties.

    8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-thia-8-azaspiro[4.5]decane: Lacks the oxygen atom in the spirocyclic core, which may influence its stability and reactivity.

Uniqueness

The combination of methoxy, dimethyl, sulfonyl, and spirocyclic features in 8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane makes it unique

Properties

IUPAC Name

8-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-12-10-14(20-3)15(11-13(12)2)23(18,19)17-6-4-16(5-7-17)21-8-9-22-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBEWVMTVHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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